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molecular formula C14H28O3 B8557436 2-(2-(2-Isopropyl-5-methylcyclohexyloxy)ethoxy)ethanol

2-(2-(2-Isopropyl-5-methylcyclohexyloxy)ethoxy)ethanol

Cat. No. B8557436
M. Wt: 244.37 g/mol
InChI Key: LTUXQYMYSFUVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923585B2

Procedure details

Under the ice-cooling and stirring conditions, a mixture solution of 50 ml of dimethyl formamide (DMF) and 49.6 g (0.8 mmol) of ethylene glycol was dropwise added to a mixture of 4.4 g (0.11 mol) of 60% NaH and 50 ml of DMF under stirring and then the resulting mixture was stirred at a room temperature for 1 hour. Thereafter the mixture was heated to 70 to 74° C., and 50 ml of DMF solution containing 27.8 g (0.1 mole) of the l-menthyloxyethylmethane sulfonate obtained as described in (2) was dropwise added to the mixture in 50 minutes. After being stirred for 3 hours at this temperature, the reaction mixture was cooled to a room temperature, mixed with 100 ml of diisopropyl ether, and then washed with 50 ml of water three times, and the separated organic layer was concentrated under reduced pressure and then distilled to obtain 21.5 g of diethylene glycol monomenthyl ether (bp: 102-105° C./40 Pa, chemical purity (GC): 98.5%) in form of a colorless and transparent oily substance. Yield: 88.0%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
l-menthyloxyethylmethane sulfonate
Quantity
27.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
49.6 g
Type
reactant
Reaction Step Five
Name
Quantity
4.4 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[CH:7]1([CH3:24])[CH2:12][CH2:11][CH:10]([CH:13]([CH3:15])[CH3:14])[CH:9]([O:16][CH:17]([CH2:19]S([O-])(=O)=O)C)[CH2:8]1.C(OC(C)C)(C)C>CN(C)C=O>[CH:7]1([CH3:24])[CH2:12][CH2:11][CH:10]([CH:13]([CH3:14])[CH3:15])[CH:9]([O:16][CH2:17][CH2:19][O:3][CH2:2][CH2:1][OH:4])[CH2:8]1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)OC(C)CS(=O)(=O)[O-])C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
l-menthyloxyethylmethane sulfonate
Quantity
27.8 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)OC(C)CS(=O)(=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
49.6 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 (± 2) °C
Stirring
Type
CUSTOM
Details
stirring conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at a room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
was dropwise added to the mixture in 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
After being stirred for 3 hours at this temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to a room temperature
WASH
Type
WASH
Details
washed with 50 ml of water three times
CONCENTRATION
Type
CONCENTRATION
Details
the separated organic layer was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)OCCOCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 10997.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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